molecular formula C19H19NO4S B3738987 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3738987
M. Wt: 357.4 g/mol
InChI Key: LLGNBQSKUFSGNZ-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an acetyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Acetyl and Methyl Groups: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring and the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation Products: Carboxylic acids, Ketones

    Reduction Products: Amines

    Substitution Products: Halogenated derivatives, Hydroxylated derivatives

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide
  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(mesitylsulfonyl)-4-methylbenzamide
  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-naphthalenesulfonamide

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-14-5-8-16(9-6-14)25(22,23)20-15-7-10-18-17(11-15)19(12(2)21)13(3)24-18/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGNBQSKUFSGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
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N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-ETHYLBENZENE-1-SULFONAMIDE

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